Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
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Description
Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C19H17N3O3S2 and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications
Molecular Organization in Lipid Bilayers
Spectroscopic studies on compounds related to Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, specifically within the 1,3,4-thiadiazole group, have shown their ability to integrate and affect the molecular organization of lipid bilayers. These studies highlight the compounds' interaction with lipid polar head regions and hydrocarbon chains, influenced by the alkyl substituent's structure. This interaction is crucial for understanding the compounds' behavior in biological membranes and potential bioactive effects (Kluczyk et al., 2016).
Anticancer and Antimicrobial Activities
Thiadiazole derivatives have shown promising results in antiproliferative and antimicrobial studies, offering potential as cancer therapy agents. The synthesis and evaluation of 4-thiazolidinones containing a benzothiazole moiety, for instance, revealed significant anticancer activity against various cancer cell lines. This suggests that compounds within the thiadiazole class, including this compound, could be explored for their therapeutic potential (Havrylyuk et al., 2010).
Synthesis of Heterocyclic Systems
The chemical versatility of thiadiazole derivatives enables their use in synthesizing various heterocyclic systems, which are pivotal in medicinal chemistry for creating new drugs. Studies involving the synthesis of heterocyclic compounds from precursors similar to this compound demonstrate the compound's potential as a building block for developing new therapeutic agents (Selič & Stanovnik, 1997).
Molecular Aggregation and Spectroscopy
The aggregation behavior of thiadiazole derivatives, influenced by solvent and molecular structure, has been studied using spectroscopic techniques. These studies provide insights into the compounds' physicochemical properties and their interactions with biological systems, important for drug design and delivery (Matwijczuk et al., 2016).
Binding Studies with Biological Targets
Investigations into the binding interactions between thiadiazole derivatives and biological targets, such as human serum albumin, offer valuable information on the pharmacokinetic behaviors of these compounds. Understanding how these molecules interact with proteins in the bloodstream can inform their distribution, metabolism, and excretion, critical factors in drug development (Karthikeyan et al., 2017).
Properties
IUPAC Name |
methyl 4-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-12-3-5-13(6-4-12)17-21-19(27-22-17)26-11-16(23)20-15-9-7-14(8-10-15)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHSJLWDXGMSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.